molecular formula C38H52NOPS B12300197 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12300197
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-OUEGBKJRSA-N
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Description

®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, phosphino, phenyl, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which are organomagnesium compounds that react with various organic halides to form new carbon-carbon bonds . The reaction conditions often require anhydrous environments and inert atmospheres to prevent the degradation of sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions to improve reaction efficiency and selectivity.

Biology

In biology, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in investigating the role of metal ions in biological systems.

Medicine

In medicine, ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, which can be exploited for drug development.

Industry

In industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to form stable complexes with metal ions makes it useful in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its complex structure, which includes multiple functional groups that can participate in various chemical reactions

Properties

Molecular Formula

C38H52NOPS

Molecular Weight

601.9 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m1/s1

InChI Key

MWJGYFSGTDMIEO-OUEGBKJRSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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